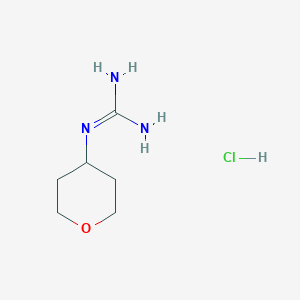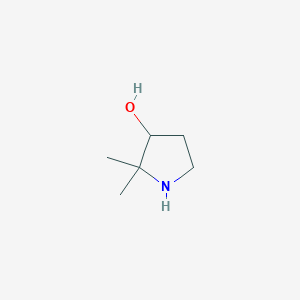
Clorhidrato de N-(3-Metilfenil)-4-piperidinocarboxamida
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information available on the synthesis of “N-(3-Methylphenyl)-4-piperidinecarboxamide hydrochloride”, there are related studies that might provide insight. For instance, a continuous flow microreactor system was developed to synthesize “N-(3-Amino-4-methylphenyl)benzamide”, a crucial building block of many drug candidates . The synthesis involved the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .
Aplicaciones Científicas De Investigación
Aplicaciones Optoelectrónicas
La molécula N,N′-bis(3-metilfenil)-N,N′-difenilbenzidina (TPD) se ha utilizado ampliamente en aplicaciones optoelectrónicas . Es conocida principalmente por sus propiedades de transporte de huecos, pero también por su capacidad de emitir luz azul y emisión espontánea amplificada . Esto es importante para el desarrollo de láseres orgánicos .
Química Medicinal
N-(3-Amino-4-metilfenil)benzamida, un compuesto relacionado con el clorhidrato de N-(3-metilfenil)-4-piperidinocarboxamida, tiene una amplia gama de aplicaciones en química medicinal . Es una materia prima e intermedia crucial en la síntesis de muchos candidatos a fármacos .
Síntesis de Candidatos a Fármacos
El compuesto se utiliza en la síntesis de muchos candidatos a fármacos . Se desarrolló un sistema de microreactor de flujo continuo para sintetizarlo y determinar parámetros cinéticos de reacción intrínsecos .
Estudio Cinético en Sistema de Microflujo
El compuesto se utiliza en estudios cinéticos en sistemas de microflujo . El modelo cinético establecido puede calcular la selectividad y conversión de la reacción de acilación, que concuerdan bien con los resultados experimentales .
Desarrollo de Procesos Eficaces y Prácticos
El compuesto se utiliza en el desarrollo de procesos eficientes y prácticos . La acilación selectiva de 2 tiene menos pasos de síntesis y consumo de reactivos, lo que hace que la acilación selectiva para obtener 1 sea más efectiva y accesible .
Reacción con Clorhidrato de Hidroxilamina
El compuesto reacciona con clorhidrato de hidroxilamina a 80 °C en presencia de piridina bajo irradiación de microondas . Este método conduce a la formación de compuestos 3-metil-5-aril-1,2,4-oxadiazol como regioselective en rendimientos moderados a buenos .
Mecanismo De Acción
The mechanism of action of MPPC is not yet fully understood. However, it is believed to act as a partial agonist at opioid receptors, as well as a partial agonist at serotonin and norepinephrine receptors. Additionally, MPPC has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
MPPC has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, as well as sedative effects. Additionally, MPPC has been shown to reduce anxiety and improve mood in humans. Further, MPPC has been shown to have anti-convulsant effects and to reduce the risk of seizures in epileptic patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPPC has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it has a wide range of potential applications, from biochemical and physiological effects to its use in laboratory experiments. However, MPPC also has some limitations. It is a relatively new compound, and its mechanism of action is still not fully understood. Additionally, it has a relatively short half-life, which can limit its usefulness in long-term studies.
Direcciones Futuras
There are a number of potential future directions for the use of MPPC. It could be used to study the effects of drugs on the central nervous system, the cardiovascular system, and the immune system. Additionally, it could be used to study the effects of drugs on the endocrine system and the biochemical pathways involved in hormone regulation. Further, it could be used to study the effects of drugs on the metabolism of neurotransmitters and other biochemical processes. Additionally, it could be used to study the effects of drugs on the development and progression of various diseases. Finally, it could be used to study the effects of drugs on the behavior of animals in laboratory experiments.
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-methylphenyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-3-2-4-12(9-10)15-13(16)11-5-7-14-8-6-11;/h2-4,9,11,14H,5-8H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJVCUVSHUDOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid](/img/structure/B1456548.png)







